molecular formula C19H17N5O B1406874 (R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol CAS No. 1613638-99-5

(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Cat. No.: B1406874
CAS No.: 1613638-99-5
M. Wt: 331.4 g/mol
InChI Key: AEMGFKPEFFQLNA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol is a chiral chemical reagent designed for pharmaceutical research and development. Its structure incorporates a 1H-pyrazolo[4,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its strong affinity for kinase ATP-binding sites and its close structural resemblance to purine bases, making it a valuable isostere in the design of nucleoside-mimetics and signal transduction inhibitors . The specific (R)-enantiomer of the phenylethanolamine side chain is intended for studies requiring stereochemical precision, potentially leading to optimized interactions with chiral biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological pathways. The 1H-pyrazolo[4,3-b]pyridine scaffold is found in compounds investigated as tyrosine kinase inhibitors (TKI), highlighting its relevance in oncology research . Furthermore, amino-pyrazole derivatives are frequently explored for their anti-infective and anti-inflammatory properties . This product is provided for research purposes to support innovation in these areas. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-phenyl-2-[[5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-12-19(13-4-2-1-3-5-13)22-15-8-14(9-20-10-15)16-6-7-17-18(23-16)11-21-24-17/h1-11,19,22,25H,12H2,(H,21,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMGFKPEFFQLNA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC2=CN=CC(=C2)C3=NC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)NC2=CN=CC(=C2)C3=NC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[4,3-b]pyridine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation through its action on specific kinases and receptors. Research indicates that it may target pathways involved in tumor growth and metastasis.
  • Inflammatory Diseases : Due to its potential anti-inflammatory properties, this compound could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Inhibition of Kinases

A study demonstrated that derivatives of pyrazolo[4,3-b]pyridine compounds, including (R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol, effectively inhibited various kinases implicated in cancer progression. The study reported IC50 values indicating significant potency against specific cancer cell lines .

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of this compound. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of pyridine derivatives with variations in substituents at the 5-position of the pyridine core. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
(R)-2-((5-Bromopyridin-3-yl)amino)-2-phenylethanol 1613639-38-5 C₁₃H₁₃BrN₂O 293.17 Bromine atom
(R)-2-((5-(3-Methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol 1613638-88-2 C₂₁H₂₀N₄O 344.40 3-Methyl-1H-indazol-5-yl group
(R)-2-((5-(1H-Pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol (Target Compound) 1613638-99-5 C₁₉H₁₇N₅O 331.38 1H-Pyrazolo[4,3-b]pyridin-5-yl group
Key Observations:

Substituent Effects: The bromo-substituted analogue (CAS: 1613639-38-5) lacks the fused heterocyclic system, instead featuring a bromine atom. The 3-methylindazole-substituted analogue (CAS: 1613638-88-2) introduces a bulkier indazole group. The methyl group at the 3-position may enhance hydrophobic interactions in biological systems, while the indazole’s planar structure could influence π-π stacking . The target compound’s pyrazolo[4,3-b]pyridine group combines pyridine and pyrazole rings, offering dual hydrogen-bonding and aromatic interaction capabilities. This may improve binding affinity to kinase ATP pockets or other therapeutic targets .

Molecular Weight and Physicochemical Properties :

  • The bromo analogue has the lowest molecular weight (293.17 g/mol), suggesting higher solubility in polar solvents.
  • The indazole-substituted compound has the highest molecular weight (344.40 g/mol), which may correlate with increased lipophilicity and membrane permeability .
  • The target compound’s intermediate molecular weight (331.38 g/mol) balances solubility and lipophilicity, a critical factor in drug-likeness .

Biological Activity

(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyrazolo[4,3-b]pyridine moiety. Its IUPAC name is (2R)-2-phenyl-2-[[5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl]amino]ethanol. The molecular formula is C19H17N5OC_{19}H_{17}N_{5}O with a molecular weight of 331.38 g/mol.

PropertyValue
IUPAC Name(2R)-2-phenyl-2-[[5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl]amino]ethanol
Molecular FormulaC19H17N5OC_{19}H_{17}N_{5}O
Molecular Weight331.38 g/mol
CAS Number1613638-99-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The exact mechanism remains to be fully elucidated but is believed to involve inhibition of key enzymes related to inflammatory and cancer pathways.

Anticancer Properties

Recent studies have shown that compounds with similar pyrazolo[4,3-b]pyridine structures exhibit significant anticancer activity. For instance, derivatives have been identified as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in cancer cell proliferation and survival. One such derivative demonstrated an IC50 value of 0.2 nM against TBK1 and exhibited effective inhibition of downstream signaling pathways in various cancer cell lines .

Anti-inflammatory Effects

Compounds analogous to this compound have also been investigated for their anti-inflammatory properties. A study highlighted that certain pyrazolo derivatives showed promising results in inhibiting TNF-alpha release in stimulated cells, indicating potential therapeutic applications in treating inflammatory diseases .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazole ring can lead to significant changes in potency and selectivity against biological targets. For example:

Substituent VariationObserved Activity
Methyl at R1Moderate activity against cancer cell lines
Ethyl at R1Enhanced activity compared to methyl
Bulky groupsGenerally reduce activity due to steric hindrance

Case Study 1: TBK1 Inhibition

In a recent study focusing on pyrazolo derivatives, compound 15y was highlighted for its exceptional potency as a TBK1 inhibitor with an IC50 of 0.2 nM. This compound not only inhibited TBK1 but also affected downstream gene expression related to immune responses in THP-1 and RAW264.7 cells .

Case Study 2: Anti-inflammatory Activity

Another investigation into the anti-inflammatory effects of similar compounds revealed that specific derivatives could inhibit TNF-alpha release by over 97% at certain concentrations, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol, and how can reaction yields be optimized?

Answer: Key synthetic routes involve coupling pyrazolo-pyridin intermediates with phenylethanol derivatives via nucleophilic substitution or Buchwald-Hartwig amination. For example:

  • Step 1: Synthesize the pyrazolo[4,3-b]pyridine core using cyclocondensation of hydrazines with nitriles, as demonstrated in pyrazolo-pyridin derivative synthesis .
  • Step 2: Optimize coupling conditions (e.g., Pd catalysts, ligands like XPhos, and temperatures of 80–100°C) to enhance regioselectivity and minimize byproducts .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Yield optimization may require iterative adjustment of solvent polarity and stoichiometry .

Q. Which analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?

Answer:

  • Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and verify the (R)-configuration .
  • NMR Spectroscopy: 1H and 13C NMR (DMSO-d6) can confirm the absence of diastereomers; key signals include aromatic protons (δ 7.2–8.5 ppm) and the ethanolamine -NH- group (δ 5.1–5.3 ppm) .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in ethanol/water and analyze using a Bruker D8 Venture diffractometer (λ = 1.54178 Å) .

Q. How should researchers assess the compound’s stability under storage conditions?

Answer:

  • Conduct accelerated stability studies at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Protect from light using amber vials, as pyrazolo-pyridin derivatives are prone to photolytic decomposition .

Advanced Research Questions

Q. How can inconsistencies in biological activity data between synthetic batches be systematically addressed?

Answer:

  • Batch Comparison: Analyze impurities (>0.1%) via LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) that may interfere with assays .
  • Experimental Reproducibility: Standardize cell-based assay conditions (e.g., passage number, serum concentration) to minimize variability. Use internal controls (e.g., reference inhibitors) to normalize data .
  • Data Validation: Apply multivariate statistical analysis (e.g., PCA) to distinguish batch effects from true biological signals .

Q. What strategies prevent chiral inversion during synthesis or storage of the (R)-enantiomer?

Answer:

  • Stereochemical Control: Use chiral auxiliaries (e.g., Evans oxazolidinones) during key steps to enforce (R)-configuration .
  • Storage Conditions: Avoid protic solvents (e.g., methanol) and acidic/basic environments that promote racemization. Lyophilize and store at -20°C under argon .
  • In-Process Monitoring: Track enantiomeric excess (ee) using polarimetry or chiral HPLC at each synthesis step .

Q. How can researchers validate analytical methods for detecting trace degradation products?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), UV light (254 nm), and oxidative conditions (3% H2O2). Identify degradation pathways (e.g., hydrolysis of the ethanolamine moiety) via LC-MS/MS .
  • Method Sensitivity: Establish a limit of detection (LOD) <0.05% using spike-recovery experiments with synthesized degradation standards .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis: Modify the pyridin-3-yl or phenylethanol moieties systematically. Use computational docking (e.g., AutoDock Vina) to prioritize targets .
  • Data Interpretation: Apply Free-Wilson analysis to quantify contributions of substituents to activity. Cross-validate with molecular dynamics simulations .
  • Contradiction Resolution: Replicate conflicting SAR results in orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.